Seco Rapamycin

Description

BenchChem offers high-quality Seco Rapamycin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Seco Rapamycin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

147438-27-5 |

|---|---|

Molecular Formula |

C51H79NO13 |

Molecular Weight |

914.2 g/mol |

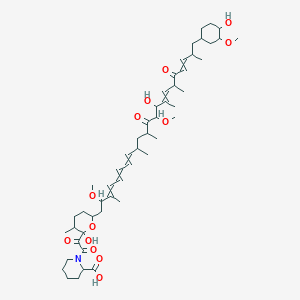

IUPAC Name |

(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid |

InChI |

InChI=1S/C51H79NO13/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60)/b13-11+,16-12+,23-19+,33-17+,36-28+/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-/m1/s1 |

InChI Key |

ZAVMPSVOEQNVCP-FWSQOCJKSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC |

Canonical SMILES |

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Seco-Rapamycin: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seco-Rapamycin, a primary degradation product of the well-known immunosuppressant Rapamycin (B549165) (Sirolimus), has emerged as a molecule of interest due to its distinct biological activity. Unlike its parent compound, which potently inhibits the mTOR signaling pathway, Seco-Rapamycin exhibits significantly reduced immunosuppressive effects. However, recent studies have unveiled its role as an allosteric inhibitor of the 20S proteasome, a critical component of the ubiquitin-proteasome pathway responsible for intracellular protein degradation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Seco-Rapamycin, with a focus on its interaction with the proteasome. Detailed experimental protocols for its preparation, characterization, and biological evaluation are also presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Seco-Rapamycin is the ring-opened derivative of Rapamycin, formed through the hydrolysis of the lactone ring followed by dehydration.[1] Its chemical identity has been confirmed through various analytical techniques, including High-Performance Liquid Chromatography (HPLC), mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Table 1: Physicochemical Properties of Seco-Rapamycin and its Sodium Salt

| Property | Seco-Rapamycin | Seco-Rapamycin (Sodium Salt) | Reference(s) |

| Chemical Name | (S)-1-(2-((2R,3R,6S)-2-hydroxy-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-((1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaen-1-yl)-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acid | [See Seco-Rapamycin] | [4] |

| Synonyms | Seco-Sirolimus, Secorapamycin A | - | [4] |

| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₁H₇₈NNaO₁₃ | [1] |

| Molecular Weight | 914.19 g/mol | 936.17 g/mol | [1] |

| Appearance | Crystalline solid | Crystalline solid | [1] |

| UV max (λmax) | 277, 289 nm | 277, 289 nm | [1] |

| SMILES | O=C(N(CCCC1)[C@@H]1C(O)=O)C(--INVALID-LINK--/C(C)=C/C=C/C=C/--INVALID-LINK--C--INVALID-LINK--C(--INVALID-LINK----INVALID-LINK--/C(C)=C/--INVALID-LINK--C(/C=C/--INVALID-LINK--C--INVALID-LINK--C[C@H]3OC)=O)=O">C@(--INVALID-LINK--C)O)=O | O[C@@H]1CC--INVALID-LINK--/C=C/C(--INVALID-LINK--/C=C(C)/--INVALID-LINK----INVALID-LINK--C(--INVALID-LINK--C--INVALID-LINK--/C=C/C=C/C=C(--INVALID-LINK--C[C@@H]2CC--INVALID-LINK----INVALID-LINK--(C(C(N3CCCC[C@H]3C([O-])=O)=O)=O)O2)\C)=O)=O">C@@HC[C@H]1OC.[Na+] | [1][4] |

Biological Activity: A Shift from mTOR to the Proteasome

While Rapamycin exerts its potent immunosuppressive and anti-proliferative effects through the inhibition of the mTOR pathway, Seco-Rapamycin has been shown to be a significantly weaker mTOR inhibitor, with less than 4% of the potency of its parent compound in a thymocyte proliferation assay.[1] Instead, the primary biological target of Seco-Rapamycin identified to date is the 20S proteasome.

Allosteric Inhibition of the 20S Proteasome

Research has demonstrated that Seco-Rapamycin, along with Rapamycin and its other analogs, can allosterically inhibit the 20S proteasome, the catalytic core of the 26S proteasome complex.[1][5][6] This inhibition is achieved by binding to the α-rings of the 20S proteasome, which in turn affects the conformational dynamics of the proteasomal gate, thereby regulating substrate entry into the catalytic chamber.[5][6] This allosteric mechanism is distinct from that of clinical proteasome inhibitors like bortezomib, which directly target the active sites within the β-rings.

The 20S proteasome possesses three distinct peptidase activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like or peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity. Studies on Rapamycin, whose proteasome-inhibiting properties are shared by Seco-Rapamycin, have shown that it inhibits the proteinase and selected peptidase activities at low micromolar concentrations.[5][6]

Table 2: Effect of Rapamycin (and by extension, Seco-Rapamycin) on 20S Proteasome Peptidase Activities

| Peptidase Activity | Effect of Rapamycin/Seco-Rapamycin | Reference(s) |

| Chymotrypsin-like (CT-L) | Inhibition | [5] |

| Trypsin-like (T-L) | Activation | [5] |

| PGPH | Inhibition | [5] |

Signaling Pathway: The Ubiquitin-Proteasome System

The ubiquitin-proteasome pathway (UPP) is a major cellular pathway for the degradation of regulated and damaged proteins. It plays a crucial role in a variety of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The pathway involves the tagging of substrate proteins with a polyubiquitin (B1169507) chain, which marks them for degradation by the 26S proteasome. Seco-Rapamycin's inhibition of the 20S proteasome directly interferes with the final, degradative step of this pathway.

Experimental Protocols

Preparation and Purification of Seco-Rapamycin from Rapamycin

This protocol describes the controlled degradation of Rapamycin to produce Seco-Rapamycin, followed by its purification using HPLC.

Materials:

-

Rapamycin

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Reversed-phase C18 HPLC column

Procedure:

-

Degradation:

-

Prepare a solution of Rapamycin in a mixture of acetonitrile and aqueous ammonium acetate buffer (e.g., 30:70 v/v, 23.7 mM ammonium acetate, apparent pH 7.3).[7]

-

Incubate the solution at room temperature. The degradation kinetics follow a first-order rate law, with an apparent half-life of approximately 890 hours under these conditions.[7] The reaction can be monitored periodically by HPLC to determine the optimal incubation time for maximizing the yield of Seco-Rapamycin.

-

-

HPLC Purification:

-

Inject the degradation mixture onto a C18 reversed-phase HPLC column.

-

Use a mobile phase consisting of an acetonitrile/water gradient with an acidic modifier (e.g., 0.1% TFA). The presence of an acid is crucial for the effective separation of Seco-Rapamycin isomers.[7]

-

Monitor the elution profile at 277 nm and 289 nm.

-

Collect the fractions corresponding to the Seco-Rapamycin peaks.

-

Combine the fractions and remove the solvent under reduced pressure to obtain purified Seco-Rapamycin.

-

Confirm the identity and purity of the isolated compound using LC-MS and NMR.

-

Table 3: Example HPLC Conditions for Seco-Rapamycin Analysis

| Parameter | Condition | Reference(s) |

| Column | Reversed-phase C8 or C18 (e.g., 150 x 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile:Water gradient with 0.1% TFA | [7] |

| Flow Rate | 1.0 mL/min | |

| Column Temperature | 57 °C | |

| Detection Wavelength | 277 nm, 289 nm | [1] |

In-solution Proteasome Activity Assay

This protocol describes a method to measure the inhibitory effect of Seco-Rapamycin on the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

Materials:

-

Purified 20S proteasome

-

Seco-Rapamycin stock solution (in DMSO)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of Seco-Rapamycin in assay buffer. Include a vehicle control (DMSO).

-

In a 96-well plate, add the diluted Seco-Rapamycin or vehicle control.

-

Add the purified 20S proteasome to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC) over time at 37°C.

-

Calculate the rate of substrate cleavage (initial velocity) for each concentration of Seco-Rapamycin.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Seco-Rapamycin, a degradation product of Rapamycin, presents a compelling case for further investigation as a modulator of the ubiquitin-proteasome pathway. Its distinct mechanism of action, involving allosteric inhibition of the 20S proteasome rather than mTOR, opens up new avenues for therapeutic intervention in diseases where proteasome function is dysregulated. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in their exploration of Seco-Rapamycin's therapeutic potential.

References

- 1. Rapamycin allosterically inhibits the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of small molecule mechanistic target of rapamycin inhibitors as anti-aging and anti-cancer therapeutics [frontiersin.org]

- 3. Chemical Proteomics Reveals that the Anticancer Drug Everolimus Affects the Ubiquitin–Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Mechanism of Seco-Rapamycin Formation from Rapamycin

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the chemical transformation of Rapamycin (B549165) into its primary ring-opened degradant, Seco-Rapamycin. It covers the underlying mechanism, reaction kinetics, experimental methodologies for analysis, and the biological implications of this conversion.

Introduction

Rapamycin (also known as Sirolimus) is a 31-membered macrolide lactone with potent immunosuppressive and antiproliferative properties.[1][2] Its therapeutic efficacy is intrinsically linked to its complex macrocyclic structure. However, Rapamycin is susceptible to chemical degradation, primarily through the opening of its macrolide ring, leading to the formation of Seco-Rapamycin.[3][4] Understanding the mechanism and kinetics of this degradation is critical for the development of stable pharmaceutical formulations and for accurately interpreting analytical and biological data. This guide delineates the chemical pathway of Seco-Rapamycin formation, presents quantitative data on its kinetics, provides detailed experimental protocols for its study, and discusses the biological consequences of this structural alteration.

Mechanism of Seco-Rapamycin Formation

The conversion of Rapamycin to Seco-Rapamycin is a non-enzymatic degradation process characterized by the cleavage of the macrocyclic ring.[4] This transformation proceeds via a two-step mechanism involving hydrolysis followed by dehydration.[3][4]

Step 1: Ester Hydrolysis (Lactone Cleavage)

The initial step is the hydrolysis of the ester bond within the macrolide ring of Rapamycin. This reaction is catalyzed by bases and results in the formation of a ring-opened hydroxy acid intermediate.[1][3][5] This lactone hydrolysis is a key event in the degradation pathway under aqueous conditions.[1][5]

Step 2: Dehydration

Following the initial hydrolysis, the hydroxy acid intermediate undergoes dehydration.[3][4] This step results in the formation of a double bond, yielding the final Seco-Rapamycin structure.[5] It has been noted that Seco-Rapamycin and the hydroxy acid are the two primary degradation products of Rapamycin in aqueous solutions, and there is no evidence of interconversion between them.[1][2][5]

The formation of Seco-Rapamycin can occur in various media, including aqueous solutions and even aprotic solvents in the presence of a base.[1][6]

Kinetics of Rapamycin Degradation

The degradation of Rapamycin to Seco-Rapamycin and other products follows first-order kinetics.[1][2][5] The rate of this degradation is highly dependent on the pH and the solvent system. Base catalysis, both specific and general, plays a significant role in accelerating the degradation process.[1][2] In highly basic solutions (e.g., pH 12.2), the half-life of Rapamycin is reduced by approximately three orders of magnitude compared to near-neutral conditions.[1][2][5] Notably, Seco-Rapamycin itself degrades at a significantly slower rate than the parent Rapamycin molecule under the same conditions.[1][2][5]

Table 1: Quantitative Data on Rapamycin Degradation Kinetics

| Condition | Apparent pH | Apparent Half-life of Rapamycin | Reference |

| 30/70 (v/v) Acetonitrile-Water with 237 mM Ammonium (B1175870) Acetate (B1210297) | 7.3 | ~200 hours | [1][5] |

| 30/70 (v/v) Acetonitrile-Water with 23.7 mM Ammonium Acetate | 7.3 | ~890 hours | [1][5] |

| 30/70 (v/v) Acetonitrile-Water with NaOH | 12.2 | Reduced by 1000-fold | [1][5] |

Experimental Protocols

Protocol for Kinetic Analysis of Rapamycin Degradation by RP-HPLC

This protocol describes a method to monitor the degradation of Rapamycin and the formation of Seco-Rapamycin in an aqueous solution using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Materials and Reagents:

-

Rapamycin standard

-

Seco-Rapamycin standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Ammonium Acetate or Sodium Hydroxide (for pH adjustment)

-

Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

-

Prepare a stock solution of Rapamycin in a suitable organic solvent (e.g., acetonitrile).

-

Prepare the reaction buffer: a 30/70 (v/v) mixture of acetonitrile and water. Adjust the pH using either ammonium acetate (for near-neutral pH) or NaOH (for basic pH) to the desired concentrations as specified in Table 1.[1]

3. Experimental Procedure:

-

Initiate the degradation reaction by diluting the Rapamycin stock solution into the pre-warmed reaction buffer to achieve the desired final concentration.

-

Incubate the reaction mixture at a constant temperature (e.g., room temperature or 37°C).

-

At specified time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench any further reaction by diluting the aliquot in the mobile phase or a suitable solvent and store at a low temperature (-20°C) until analysis.

4. HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, potentially with an acidic modifier like formic acid (0.1%) to improve peak shape.[1]

-

Flow Rate: 1 mL/min.[5]

-

Column Temperature: 40°C.[5]

-

Detection: UV detector at 278 nm.[1]

-

Injection Volume: 10-20 µL.

5. Data Analysis:

-

Identify and integrate the peaks corresponding to Rapamycin and Seco-Rapamycin based on the retention times of the standards.

-

Plot the natural logarithm of the Rapamycin peak area versus time.

-

Determine the first-order rate constant (k) from the slope of the line.

-

Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Biological and Metabolic Implications

The ring-opening of Rapamycin to form Seco-Rapamycin has profound consequences for its biological activity.

-

Immunosuppressive Activity: While Rapamycin is a potent immunosuppressant, Seco-Rapamycin exhibits extremely weak immunosuppressive activity, if any.[1] For instance, in a thymocyte proliferation assay, Seco-Rapamycin was found to have less than 4% of the potency of Rapamycin.[4]

-

Interaction with FKBP12 and mTOR: The mechanism of action of Rapamycin involves forming a complex with the immunophilin FKBP12. This Rapamycin-FKBP12 complex then binds to and inhibits the mammalian Target of Rapamycin (mTOR).[7] Seco-Rapamycin derivatives retain a high affinity for FKBP12.[1] However, the loss of the macrocyclic structure prevents the Seco-Rapamycin-FKBP12 complex from effectively inhibiting mTOR function.[4][8] This highlights the critical role of the intact macrocycle in mediating the downstream effects on mTOR.

-

Metabolism: In human liver and jejunal mucosal homogenates, Seco-Rapamycin can be metabolized to a dihydro-Sirolimus metabolite (M2) in an NADPH-dependent manner.[8][9] This metabolic pathway is distinct from the CYP3A4-mediated metabolism of the parent Rapamycin.[9] Both Seco-Rapamycin and its metabolite M2 are substrates for the P-glycoprotein (P-gp) efflux transporter.[4][9]

Conclusion

The transformation of Rapamycin to Seco-Rapamycin is a critical degradation pathway driven by base-catalyzed hydrolysis of the macrolide ring. This structural change, while preserving affinity for FKBP12, abrogates the crucial mTOR-inhibitory activity, leading to a loss of immunosuppressive function. A thorough understanding of the mechanism, kinetics, and analytical methods for monitoring this degradation is paramount for ensuring the stability, quality, and efficacy of Rapamycin-based therapeutics. The information presented in this guide serves as a foundational resource for researchers and professionals engaged in the development and analysis of this important macrolide drug.

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. Secorapamycin sodium | 148554-65-8 | Benchchem [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. enovatia.com [enovatia.com]

- 7. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Identification of a novel route of extraction of sirolimus in human small intestine: roles of metabolism and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Seco-Rapamycin: A Technical Guide to its Discovery and Isolation from Rapamycin Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of seco-rapamycin, a primary degradation product of the immunosuppressant and mTOR inhibitor, rapamycin (B549165). This document details the chemical transformation of rapamycin into its ring-opened seco-acid form, outlines experimental protocols for its generation and purification, and presents key analytical data for its identification. Furthermore, it explores the biological implications of this structural change, particularly concerning the mTOR signaling pathway.

Introduction: The Significance of Rapamycin and its Degradation

Rapamycin (also known as Sirolimus) is a macrolide produced by the bacterium Streptomyces hygroscopicus, first discovered on the island of Rapa Nui (Easter Island).[1][2] It is a potent inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[2] The formation of a complex between rapamycin and the intracellular receptor FKBP12 allows it to bind to and allosterically inhibit mTOR Complex 1 (mTORC1).[2] Due to its potent immunosuppressive and anti-proliferative properties, rapamycin is widely used in clinical settings, including organ transplantation and cancer therapy.

However, the complex structure of rapamycin makes it susceptible to degradation under various conditions, leading to the formation of several byproducts. One of the most significant of these is seco-rapamycin, a ring-opened derivative formed through the hydrolysis of the macrolide's ester bond.[3] Understanding the formation and biological activity of seco-rapamycin is crucial for drug development, formulation, and stability studies, as its altered structure leads to a significant reduction in mTOR inhibitory activity.[1]

Data Presentation: Physicochemical Properties and Degradation Kinetics

Seco-rapamycin exhibits distinct physicochemical properties compared to its parent compound, rapamycin. A summary of these properties is provided in the table below.

| Property | Seco-Rapamycin | Reference |

| Molecular Formula | C₅₁H₇₉NO₁₃ | [4] |

| Molecular Weight | 932.18 g/mol | [4] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (25 mg/ml), Ethanol (25 mg/ml), and PBS (pH 7.2, 5 mg/ml) | [1] |

| UV λmax | 277, 289 nm | [1] |

The degradation of rapamycin to seco-rapamycin is significantly influenced by pH. The following table summarizes the degradation kinetics of rapamycin under different buffer conditions.

| Condition | Apparent Half-life of Rapamycin (t₁/₂) | Reference |

| 23.7 mM Ammonium (B1175870) Acetate (B1210297) (pH 7.3) in 30/70 (v/v) Acetonitrile (B52724)/Water | 890 hours | [5] |

| 237 mM Ammonium Acetate (pH 7.3) in 30/70 (v/v) Acetonitrile/Water | 200 hours | [5] |

| Sodium Hydroxide (B78521) (pH 12.2) in 30/70 (v/v) Acetonitrile/Water | Reduced by 3 orders of magnitude compared to pH 7.3 | [5] |

Experimental Protocols

This section provides detailed methodologies for the controlled degradation of rapamycin to yield seco-rapamycin, its subsequent isolation and purification, and its analytical characterization.

Controlled Degradation of Rapamycin to Seco-Rapamycin

This protocol is based on the principle of base-catalyzed hydrolysis of the lactone ring of rapamycin.

Materials:

-

Rapamycin

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Deionized water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

pH meter

-

Stir plate and stir bar

-

Reaction vessel

Procedure:

-

Preparation of Reaction Buffer: Prepare a 237 mM ammonium acetate buffer and adjust the pH to 7.3 with acetic acid or ammonium hydroxide. Alternatively, for accelerated degradation, a dilute NaOH solution (e.g., pH 12.2) can be used.

-

Dissolution of Rapamycin: Dissolve a known quantity of rapamycin in acetonitrile to create a stock solution.

-

Initiation of Degradation: In a reaction vessel, combine the rapamycin stock solution with the reaction buffer to achieve a final solvent ratio of 30:70 (v/v) acetonitrile:aqueous buffer. The final concentration of rapamycin will depend on the desired scale of the reaction.

-

Incubation: Stir the reaction mixture at room temperature. Monitor the progress of the degradation by taking aliquots at regular intervals and analyzing them by HPLC (as described in section 3.3). The reaction time will vary depending on the pH of the buffer, with higher pH leading to faster degradation. Based on the kinetic data, significant conversion can be expected over several hundred hours at pH 7.3, while it will be much faster at pH 12.2.[5]

-

Reaction Quenching: Once the desired level of conversion to seco-rapamycin is achieved, neutralize the reaction mixture with a suitable acid (e.g., HCl) if a basic solution was used.

Isolation and Purification of Seco-Rapamycin

This protocol utilizes preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate seco-rapamycin from the degradation reaction mixture.

Materials:

-

Degradation reaction mixture containing seco-rapamycin

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (TFA)

-

Preparative RP-HPLC system with a C18 column

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Sample Preparation: Filter the degradation reaction mixture through a 0.45 µm filter to remove any particulate matter.

-

Chromatographic Conditions:

-

Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid or TFA.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

-

Gradient: Develop a gradient elution method to separate seco-rapamycin from residual rapamycin and other degradation byproducts. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. The exact gradient will need to be optimized based on the specific column and system.

-

Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a preparative column).

-

Detection: UV detection at 277 nm and 289 nm.

-

-

Injection and Fraction Collection: Inject the prepared sample onto the HPLC system. Collect fractions corresponding to the peak of seco-rapamycin, which is expected to elute at a different retention time than rapamycin.

-

Solvent Evaporation: Combine the fractions containing pure seco-rapamycin and remove the solvent using a rotary evaporator under reduced pressure.

-

Drying: Dry the resulting solid seco-rapamycin under high vacuum to remove any residual solvent.

Analytical Characterization of Seco-Rapamycin

3.3.1. High-Performance Liquid Chromatography (HPLC)

-

System: Analytical HPLC with a UV detector.

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 277 nm and 289 nm.

-

Expected Result: Seco-rapamycin will have a distinct retention time compared to rapamycin. The exact retention time will depend on the specific chromatographic conditions.

3.3.2. Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) coupled with a mass analyzer (e.g., quadrupole or time-of-flight).

-

Mode: Positive and/or negative ion mode.

-

Expected Result: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of seco-rapamycin (C₅₁H₇₉NO₁₃, M.W. = 932.18). For the sodium salt, the expected m/z would be [M+Na]⁺. Fragmentation patterns can provide further structural confirmation.

Mandatory Visualizations

Rapamycin Degradation to Seco-Rapamycin

The following diagram illustrates the chemical transformation of rapamycin to seco-rapamycin through base-catalyzed hydrolysis.

References

Spectroscopic Profile of Seco-Rapamycin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seco-rapamycin is a primary degradation product of the immunosuppressant and mTOR inhibitor, rapamycin (B549165). Its formation involves the hydrolysis of the lactone ring in the rapamycin macrocycle.[1] Understanding the structural and spectroscopic characteristics of seco-rapamycin is crucial for the development, stability testing, and quality control of rapamycin-based therapeutics. This technical guide provides a comprehensive overview of the spectroscopic characterization and analysis of seco-rapamycin, including detailed data, experimental protocols, and pathway visualizations. While seco-rapamycin exhibits significantly reduced immunosuppressive activity compared to its parent compound, its presence as an impurity and potential metabolite necessitates thorough analytical characterization.[2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for seco-rapamycin, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Seco-Rapamycin

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Data unavailable in publicly accessible documents. A detailed analysis would require access to the supplementary data of the aforementioned ARKIVOC publication or experimental determination. |

Note: The numbering of atoms is based on the standard nomenclature for rapamycin.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of seco-rapamycin. Electrospray ionization (ESI) is a commonly employed technique for the analysis of rapamycin and its derivatives.

Table 2: Mass Spectrometry Data for Seco-Rapamycin

| Parameter | Value | Reference |

| Molecular Formula | C₅₁H₇₉NO₁₃ | [1] |

| Molecular Weight | 931.5 g/mol (as free acid) | [1] |

| [M-H]⁻ ion (m/z) | 930.6 | [1] |

| [M+Na]⁺ ion (m/z) | 954.6 | [1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While a specific FT-IR spectrum for seco-rapamycin is not widely published, the spectrum is expected to be very similar to that of rapamycin, with potential subtle shifts in the carbonyl stretching frequency due to the opening of the lactone ring.

Table 3: Expected Infrared Absorption Bands for Seco-Rapamycin

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyls) | 3400-3500 (broad) |

| C-H stretch (alkanes) | 2850-3000 |

| C=O stretch (ketone, ester, amide) | 1650-1750 |

| C=C stretch (alkenes) | 1600-1680 |

| C-O stretch (ethers, esters, alcohols) | 1000-1300 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for detecting the conjugated triene system present in the seco-rapamycin macrocycle.

Table 4: UV-Visible Absorption Data for Seco-Rapamycin

| Parameter | Value |

| λmax | 277 nm, 289 nm |

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate and reproducible spectroscopic analysis of seco-rapamycin. The following are generalized protocols based on methods used for rapamycin and its derivatives.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

Seco-rapamycin sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Procedure:

-

Dissolve an appropriate amount of seco-rapamycin in the chosen deuterated solvent.

-

Transfer the solution to a clean NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.[4]

-

Process the acquired data using appropriate software.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of seco-rapamycin.

Materials:

-

Seco-rapamycin sample

-

HPLC or UHPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quadrupole)

-

C18 reversed-phase column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

HPLC vials

Procedure:

-

Prepare a dilute solution of seco-rapamycin in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Set up the LC gradient (e.g., a linear gradient from 10% to 90% B over 15 minutes).

-

Set the mass spectrometer to acquire data in both positive and negative ion modes.

-

For fragmentation analysis (MS/MS), select the precursor ion (e.g., m/z 932.6 for [M+H]⁺ or 954.6 for [M+Na]⁺) and apply a range of collision energies to induce fragmentation.[5][6]

-

Inject the sample and acquire the data.

-

Analyze the resulting mass spectra to identify the parent ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in seco-rapamycin.

Materials:

-

Seco-rapamycin sample

-

FT-IR spectrometer with an ATR accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid seco-rapamycin sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly after analysis.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of seco-rapamycin.

Materials:

-

Seco-rapamycin sample

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Spectrophotometric grade solvent (e.g., ethanol (B145695) or methanol)[7][8]

Procedure:

-

Prepare a stock solution of seco-rapamycin of known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution.

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each dilution across the UV-Vis range (e.g., 200-400 nm).

-

Identify the wavelengths of maximum absorbance (λmax).[9]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the analysis of seco-rapamycin.

mTOR Signaling Pathway and the Effect of Seco-Rapamycin

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/Akt signaling pathway. Seco-rapamycin has been shown to have a significantly reduced ability to activate mTOR.[10]

Caption: mTOR signaling pathway showing the strong inhibition by rapamycin and the significantly weaker inhibition by seco-rapamycin.

Experimental Workflow for Spectroscopic Analysis

A logical workflow is essential for the comprehensive spectroscopic characterization of seco-rapamycin.

Caption: A generalized experimental workflow for the comprehensive spectroscopic analysis of seco-rapamycin.

Conclusion

The spectroscopic characterization of seco-rapamycin is a critical aspect of quality control and research in the development of rapamycin-based pharmaceuticals. This guide provides a foundational understanding of the expected spectroscopic data and outlines the necessary experimental protocols for its analysis. While some specific data, particularly a fully assigned NMR spectrum, remains to be widely disseminated, the information presented here serves as a valuable resource for researchers and professionals in the field. The provided visualizations of the mTOR signaling pathway and a general analytical workflow offer a clear conceptual framework for understanding the biological context and the practical approach to the analysis of seco-rapamycin.

References

- 1. enovatia.com [enovatia.com]

- 2. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]

- 7. brieflands.com [brieflands.com]

- 8. iajpr.com [iajpr.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of Seco-Rapamycin Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Seco-Rapamycin sodium salt, a principal degradation product of the immunosuppressant Rapamycin (B549165) (also known as Sirolimus). Understanding these characteristics is critical for its handling, formulation, and interpretation in experimental settings.

Introduction

Seco-Rapamycin sodium salt is the open-ring, or seco, derivative of Rapamycin, formed through a non-enzymatic process of ester hydration followed by dehydration.[1] While its parent compound, Rapamycin, is a potent inhibitor of the mammalian target of rapamycin (mTOR), Seco-Rapamycin exhibits significantly reduced activity on mTOR.[1][2][] However, it has been shown to mimic Rapamycin's ability to inhibit the proteasome.[1][2] The sodium salt form is utilized to enhance its aqueous solubility.[2]

Core Physicochemical Properties

The fundamental physicochemical data for Seco-Rapamycin sodium salt are summarized below. It is important to note that variations in reported molecular formulas and weights exist across different suppliers and databases.

| Property | Value | References |

| IUPAC Name | sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate | [2][] |

| CAS Number | 148554-65-8 | [2][4] |

| Molecular Formula | C₅₁H₇₈NNaO₁₃ or C₅₁H₇₉NO₁₃ • Na | [2][][4][5][6] |

| Molecular Weight | 936.15 g/mol | [][4][5][7][8] |

| Appearance | Off-white to yellow solid | [] |

| Melting Point | 96-105°C (decomposes)[], 120-122°C[4] | [][4] |

| Solubility | Soluble in DMSO (46 mg/mL)[9], Methanol, and Water.[][4][5] | [][4][5][9] |

| Purity | ≥80% to >95% (supplier dependent) | [][4] |

| Storage | Short term (days to weeks) at 0 - 4°C. Long term (months to years) at -20°C. Protect from light. | [10][11] |

| Stability | Stable for up to two years when stored properly.[1][] Light-sensitive.[5] Shipped under ambient temperature as a non-hazardous chemical.[10] | [1][][5][10] |

Biological Activity and Signaling Pathway

Rapamycin functions by forming a complex with the intracellular protein FKBP12. This Rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), a crucial regulator of cell growth, proliferation, and metabolism.[12] Seco-Rapamycin, being a degradation product, has less than 4% of the potency of Rapamycin in a thymocyte proliferation assay and poorly activates mTOR.[1][2] Its primary biological relevance lies in being a metabolite and potential impurity in Rapamycin-based studies and formulations.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Buy seco Rapamycin Sodium Salt | 148554-65-8 [smolecule.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Secorapamycin sodium | 148554-65-8 | Benchchem [benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. abmole.com [abmole.com]

- 8. scbt.com [scbt.com]

- 9. Seco Rapamycin sodium salt | TargetMol [targetmol.com]

- 10. medkoo.com [medkoo.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

Seco-Rapamycin: An In-depth Technical Guide to the Primary Degradation Product of Sirolimus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirolimus (also known as Rapamycin) is a macrolide compound widely used as an immunosuppressant in organ transplantation and, increasingly, in oncology due to its potent inhibitory effects on the mammalian target of rapamycin (B549165) (mTOR). The stability of Sirolimus is a critical concern in its formulation and clinical use, as it is susceptible to degradation under various conditions. A primary degradation pathway involves the formation of Seco-Rapamycin, a ring-opened isomer. This technical guide provides a comprehensive overview of Seco-Rapamycin, including its formation, analytical characterization, and biological significance.

Formation and Mechanism of Seco-Rapamycin

Seco-Rapamycin is the product of the hydrolytic cleavage of the ester bond within the 31-membered macrocyclic structure of Sirolimus. This process is primarily catalyzed by basic conditions and can also be influenced by heat and the presence of water.[1][2] The formation of Seco-Rapamycin is a two-step process:

-

Ester Hydrolysis: The initial step involves the hydrolysis of the lactone (ester) bond in the Sirolimus macrocycle, leading to the formation of a transient hydroxy acid intermediate.[3]

-

Dehydration: This intermediate is then dehydrated to form the more stable, ring-opened Seco-Rapamycin.[4]

This degradation pathway highlights the importance of controlling pH and minimizing exposure to high temperatures and aqueous environments during the formulation and storage of Sirolimus-containing products.

Quantitative Analysis of Sirolimus Degradation

The rate of Sirolimus degradation to Seco-Rapamycin is highly dependent on the environmental conditions. The following table summarizes kinetic data from a study by Il'ichev et al. (2007), which investigated the degradation of Rapamycin in an acetonitrile-water mixture.

| Condition | Apparent pH | Half-life of Sirolimus (hours) | Reference |

| 237 mM Ammonium Acetate | 7.3 | 200 | [5] |

| 23.7 mM Ammonium Acetate | 7.3 | 890 | [5] |

| NaOH | 12.2 | Reduced by 3 orders of magnitude compared to pH 7.3 | [5] |

Table 1: Kinetic Data for Sirolimus Degradation[5]

These data clearly indicate that the degradation of Sirolimus is significantly accelerated under basic conditions.

Experimental Protocols

Forced Degradation Study of Sirolimus

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. A typical protocol for the forced degradation of Sirolimus is as follows:

-

Preparation of Stock Solution: Prepare a stock solution of Sirolimus in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724).

-

Stress Conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and store at room temperature, protected from light.

-

Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of Sirolimus to UV light (e.g., 254 nm) or a combination of UV and visible light.

-

-

Sample Collection and Neutralization: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Analysis: Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to quantify the remaining Sirolimus and the formation of Seco-Rapamycin and other degradation products. The goal is typically to achieve 10-20% degradation of the active pharmaceutical ingredient.[6]

Analytical Method for Sirolimus and Seco-Rapamycin (HPLC-UV)

A variety of HPLC-UV methods have been developed for the quantification of Sirolimus and its degradation products.[7][8][9][10] A general protocol is outlined below:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]

-

Mobile Phase: A mixture of acetonitrile and water, often with a methanol modifier, is typically employed in an isocratic elution mode. For example, a mobile phase consisting of acetonitrile:methanol (20:80, v/v) has been reported.[8]

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[8]

-

Column Temperature: The column is often heated to a temperature between 50°C and 60°C to improve peak shape and resolution.[7]

-

Detection Wavelength: Sirolimus and Seco-Rapamycin can be detected by UV absorbance at approximately 272-278 nm.[7][8]

-

Injection Volume: A typical injection volume is 20 µL.[8]

-

Sample Preparation: Samples from forced degradation studies or formulation analysis are diluted with the mobile phase to an appropriate concentration within the linear range of the assay.

Signaling Pathways and Biological Activity

Sirolimus exerts its immunosuppressive and anti-proliferative effects by inhibiting the mTOR signaling pathway. Sirolimus first binds to the intracellular protein FKBP12. The resulting Sirolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[11][12][13][14]

Seco-Rapamycin, due to its altered, ring-opened structure, has a significantly reduced affinity for FKBP12 and consequently possesses less than 4% of the immunosuppressive potency of Sirolimus.[15] While it does not significantly affect mTOR function, some studies suggest it may have other biological activities, such as inhibiting the proteasome.[15]

Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics studies of the degradation of sirolimus in solid state and in liquid medium | Semantic Scholar [semanticscholar.org]

- 3. enovatia.com [enovatia.com]

- 4. Secorapamycin sodium | 148554-65-8 | Benchchem [benchchem.com]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. idc-online.com [idc-online.com]

- 9. frontierspartnerships.org [frontierspartnerships.org]

- 10. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 13. mTOR - Wikipedia [en.wikipedia.org]

- 14. cusabio.com [cusabio.com]

- 15. caymanchem.com [caymanchem.com]

The Genesis of a Key Rapamycin Metabolite: A Technical History of the Identification of Seco-Rapamycin

For Immediate Release

This technical guide provides a comprehensive overview of the historical identification and characterization of Seco-rapamycin, a principal degradation product of the immunosuppressant and mTOR inhibitor, rapamycin (B549165). Aimed at researchers, scientists, and professionals in drug development, this document details the experimental journey from the initial discovery of rapamycin to the definitive structural elucidation of its ring-opened isomer, Seco-rapamycin.

Introduction: The Legacy of Rapamycin

The story of Seco-rapamycin is intrinsically linked to its parent compound, rapamycin. Discovered in a soil sample from Easter Island (Rapa Nui) in 1964 during a Canadian medical expedition, rapamycin was isolated from the bacterium Streptomyces hygroscopicus[1]. Initially noted for its antifungal properties, the potent immunosuppressive and antiproliferative activities of rapamycin were later uncovered by Dr. Surendra Sehgal and his team at Ayerst Research Laboratories[1]. This pioneering work laid the foundation for decades of research into the therapeutic potential of rapamycin and its derivatives.

As the clinical development of rapamycin progressed, understanding its stability and degradation pathways became paramount. Early studies revealed that the complex macrocyclic structure of rapamycin was susceptible to degradation under various conditions, leading to the formation of several related compounds. Among these, a ring-opened isomer, later named Seco-rapamycin, was identified as a major product.

The Initial Identification of Seco-Rapamycin: A Degradation Story

The first definitive identification of Seco-rapamycin emerged from forced degradation studies of rapamycin. Researchers investigating the stability of rapamycin in biological matrices and under various pH conditions consistently observed the appearance of a new, related compound. This compound was found to be a primary product of rapamycin degradation, particularly in aqueous solutions with a slightly basic pH.

Experimental Protocol: Isolation by High-Performance Liquid Chromatography (HPLC)

The initial isolation of what would be identified as Seco-rapamycin was achieved through preparative High-Performance Liquid Chromatography (HPLC). A seminal study by Wang et al. in 1994 detailed a method for separating two major degradation products of rapamycin. The following protocol is based on their pioneering work and subsequent related methodologies.

Objective: To isolate the primary degradation products of rapamycin from a solution incubated under conditions promoting degradation.

Materials:

-

Rapamycin

-

Ammonium (B1175870) Acetate (B1210297) buffer (pH 8.0)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Preparative HPLC system with a UV detector

-

Supelco PLC-18 column (21.2 x 250 mm, 18 µm particle size) or equivalent C18 reversed-phase column

Procedure:

-

A solution of rapamycin was incubated at 37°C in an ammonium acetate buffer (pH 8.0) to induce degradation.

-

The resulting solution, containing a mixture of rapamycin and its degradation products, was injected onto the preparative HPLC system.

-

A gradient elution was performed using a mobile phase consisting of methanol and ammonium acetate buffer. The gradient was optimized to achieve baseline separation of the parent drug and its degradation products.

-

The column effluent was monitored by a UV detector at a wavelength of 278 nm.

-

Fractions corresponding to the distinct peaks of the degradation products were collected.

-

The collected fractions were concentrated under reduced pressure to remove the methanol.

-

The remaining aqueous solution was lyophilized to yield the isolated degradation products as a solid powder.

Structural Elucidation: Unveiling the Ring-Opened Isomer

Following isolation, the definitive structure of the degradation product, now termed Seco-rapamycin, was elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: Confirming the Molecular Weight

Early characterization utilized Fast Atom Bombardment Mass Spectrometry (FAB-MS). This technique provided crucial information about the molecular weight of the isolated compound, confirming that it was an isomer of rapamycin.

Objective: To determine the molecular weight of the isolated degradation product.

Instrumentation:

-

A double-focusing magnetic sector mass spectrometer equipped with a FAB ion source.

Procedure:

-

A small amount of the lyophilized sample was dissolved in a suitable matrix, such as 3-nitrobenzyl alcohol.

-

The sample-matrix mixture was applied to the FAB probe tip.

-

The probe was inserted into the ion source of the mass spectrometer.

-

The sample was bombarded with a high-energy beam of xenon atoms.

-

The resulting ions were accelerated and analyzed by the mass spectrometer in negative ion mode.

The negative ion FAB-MS analysis of Seco-rapamycin yielded a prominent ion that confirmed its isomeric relationship with rapamycin.

| Ion | Observed m/z | Interpretation |

| [M-H]⁻ | 912.6 | Deprotonated molecule, confirming a molecular weight of 913.6 g/mol , identical to rapamycin. |

| [M+Na]⁺ (from ESI-MS) | 936.6 | Sodium adduct of the molecule, further confirming the molecular weight. |

Data adapted from Il'ichev et al., ARKIVOC, 2007.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining the Structure

While mass spectrometry confirmed the molecular formula of Seco-rapamycin, Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in revealing its precise atomic structure. ¹H NMR spectroscopy provided the initial evidence of the ring-opened structure.

Objective: To determine the proton connectivity and elucidate the structural changes relative to rapamycin.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

A sample of the isolated Seco-rapamycin was dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

The solution was transferred to an NMR tube.

-

A one-dimensional ¹H NMR spectrum was acquired.

-

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish proton-proton and proton-carbon connectivities, respectively.

While a complete assignment of the complex ¹H NMR spectrum of Seco-rapamycin is beyond the scope of this guide, key differences in the chemical shifts compared to rapamycin provided the definitive evidence for the opening of the macrocyclic ring. The most significant changes were observed in the signals corresponding to the protons in the vicinity of the cleaved ester bond.

The culmination of these analytical techniques provided unequivocal evidence that Seco-rapamycin is a ring-opened isomer of rapamycin, formed through the hydrolysis of the ester linkage within the macrolide ring.

Visualizing the Process and Pathway

To provide a clearer understanding of the processes described, the following diagrams illustrate the degradation of rapamycin to Seco-rapamycin and the proposed signaling pathway of Seco-rapamycin.

Biological Activity and Significance

Subsequent to its identification, the biological activity of Seco-rapamycin was investigated. In contrast to its parent compound, Seco-rapamycin exhibits significantly reduced immunosuppressive activity and does not effectively inhibit the mTOR pathway. However, emerging research suggests that Seco-rapamycin, much like rapamycin, can allosterically inhibit the 20S proteasome[2][3]. This is achieved through binding to the α-face of the proteasome's catalytic core, leading to a conformational change that inhibits its proteolytic activity[2]. This finding has opened new avenues for research into the potential therapeutic applications of Seco-rapamycin, independent of mTOR inhibition.

Conclusion

The identification of Seco-rapamycin represents a critical chapter in the history of rapamycin research. From its origins as a degradation product, detailed analytical work employing HPLC, mass spectrometry, and NMR spectroscopy successfully unveiled its ring-opened isomeric structure. While devoid of the potent immunosuppressive effects of its parent compound, the discovery of its ability to inhibit the proteasome underscores the continued importance of studying drug metabolites and degradation products. This technical guide serves as a testament to the meticulous experimental work that underpins our understanding of complex natural products and their derivatives, providing a valuable resource for the scientific community.

References

A Technical Guide to the Potential Off-Target Effects of Seco Rapamycin in Cellular Models

Disclaimer: As of the latest literature review, specific, comprehensive studies detailing the off-target effects of Seco Rapamycin (B549165) (Secrolimus) through unbiased, large-scale screening methods such as kinome scans or proteomics are not extensively available in the public domain. This guide, therefore, extrapolates potential off-target effects and outlines key investigational methodologies based on data from its close structural and functional analog, Rapamycin (Sirolimus), and other mTOR inhibitors. The principles, pathways, and experimental protocols described herein provide a robust framework for the investigation of Seco Rapamycin's specificity.

Introduction: Seco Rapamycin and the mTOR Pathway

Seco Rapamycin, also known as Secrolimus, is a macrocyclic lactone and a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] Like its parent compound Rapamycin, Seco Rapamycin is understood to exert its primary therapeutic effects—immunosuppression and anti-proliferation—through the formation of a gain-of-function complex with the intracellular immunophilin FKBP12 (FK506-Binding Protein 12).[2][3] This drug-protein complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[4]

The on-target effects stemming from mTORC1 inhibition are well-documented and include the downstream suppression of protein synthesis via reduced phosphorylation of S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), leading to cell cycle arrest in the G1 phase.[3][5] However, the therapeutic utility and safety of any small molecule inhibitor are intrinsically linked to its specificity. Off-target effects, resulting from the interaction of the drug with unintended proteins or pathways, can lead to unexpected toxicities or, in some cases, novel therapeutic opportunities. Given the central role of mTOR, understanding the complete interaction profile of its inhibitors is critical.

Recent comprehensive studies using gene-edited, rapamycin-resistant mTOR mutant cell lines have revealed a striking specificity of rapamycin towards mTOR, suggesting that most of its effects on the transcriptome and proteome are indeed mTOR-dependent.[2] However, chronic exposure to rapamycin can also inhibit the assembly and function of mTOR Complex 2 (mTORC2) in certain cell types, and high concentrations may impact other cellular pathways.[4] This guide outlines the methodologies to identify such effects and presents potential off-target pathway modulations based on studies of related compounds.

Potential Off-Target Pathways and Cellular Processes

Based on proteomic and multi-omics analyses of cells treated with mTOR inhibitors like Rapamycin and Tacrolimus (B1663567), several cellular pathways beyond direct mTORC1 signaling may be affected. These represent key areas of investigation for Seco Rapamycin.

Upregulation of Compensatory Signaling Pathways

A well-documented consequence of mTORC1 inhibition is the relief of negative feedback loops, leading to the activation of pro-survival signaling pathways, most notably the PI3K/Akt pathway.[4]

-

Mechanism : mTORC1/S6K1 activation normally phosphorylates and inhibits Insulin Receptor Substrate 1 (IRS1), creating a negative feedback loop. Inhibition of mTORC1 by a Rapamycin-class drug removes this brake, leading to enhanced signaling through PI3K and increased phosphorylation (activation) of Akt.[4]

-

Implication : This compensatory activation can counteract the anti-proliferative effects of the mTOR inhibitor, contributing to drug resistance.

Modulation of Cellular Metabolism and Stress Response

Studies on Tacrolimus, another immunophilin-binding drug, have shown significant off-target effects on cellular metabolism.

-

Metabolic Shifts : In proximal tubule cells, high concentrations of tacrolimus were found to impact arginine, amino acid, and pyrimidine (B1678525) metabolism. It also increased Krebs cycle intermediates while down-regulating key gluconeogenesis enzymes like PCK-1.[6]

-

Oxidative Stress : A decrease in total cellular glutathione (B108866) was observed, indicating an induction of oxidative stress.[6] Proteomic analysis of brain tissue from mice treated with rapamycin also implicated oxidative stress pathways as being significantly modulated.[4]

Alterations in Gene and Protein Expression

Large-scale transcriptomic and proteomic studies on rapamycin-treated cells reveal widespread changes in the expression of genes and proteins not directly downstream of S6K and 4E-BP1.

-

Ribosome Biogenesis and Translation : While inhibition of translation is an on-target effect, proteomics reveals complex regulation of numerous specific ribosomal proteins and translation initiation/elongation factors.[7]

-

Cytoskeleton and Cell Adhesion : Rapamycin treatment has been shown to alter the expression of proteins involved in the cytoskeleton and cell adhesion, potentially impacting cell morphology and migration.[5]

-

Myelination : In oligodendrocyte progenitor cells, rapamycin dramatically reduces the expression of myelin proteins and proteins involved in cholesterol and fatty acid synthesis, processes essential for myelination.[5]

Quantitative Data on mTOR Inhibitor Effects

While specific quantitative data for Seco Rapamycin is pending public disclosure, the following tables summarize findings from studies on Rapamycin. This data serves as a benchmark for what might be expected from similar analyses of Seco Rapamycin.

Table 1: Summary of Proteomic Changes in Mouse Podocytes Treated with Rapamycin (Data extrapolated from a study investigating Rapamycin and Cyclosporine effects)[7]

| Protein Regulation Pattern | Number of Proteins Identified | Example Proteins | Cellular Process Implicated |

| Down-regulated by Rapamycin | 30 | Vimentin, Calreticulin | Cytoskeleton, Protein Folding |

| Up-regulated by Rapamycin | 6 | Peroxiredoxin-1 | Oxidative Stress Response |

| Total Differentially Expressed | 36 |

Table 2: Summary of Proteomic Changes in Oligodendrocyte Progenitor Cells Treated with Rapamycin (Data derived from an iTRAQ mass spectrometry-based proteomic study)[5]

| Regulation by Rapamycin | Percentage of Total Proteins | Number of Proteins | Key Cellular Processes Affected |

| Down-regulated (>20% change) | 13% | 131 | Myelination, Cholesterol/Fatty Acid Synthesis, Cytoskeleton |

| Up-regulated (>20% change) | 20% | 197 | Repression of Cell Differentiation (e.g., Gpr17) |

| Total Differentially Expressed | 34% | 328 |

Experimental Protocols for Assessing Off-Target Effects

To rigorously define the specificity of Seco Rapamycin, a multi-faceted approach employing unbiased, large-scale screening followed by targeted validation is necessary.

Protocol 1: Global Proteomic Analysis via LC-MS/MS

This protocol aims to identify all cellular proteins whose expression levels change in response to Seco Rapamycin treatment.

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HEK293T, a cancer cell line of interest) to 70-80% confluency.

-

Treat cells with a vehicle control (e.g., DMSO) or a therapeutically relevant concentration of Seco Rapamycin (e.g., 10-100 nM) for a specified time (e.g., 24 or 48 hours).

-

Include a positive control arm with Rapamycin.

-

Perform experiments in biological triplicate.

-

-

Cell Lysis and Protein Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).

-

Quantify total protein concentration using a BCA assay.

-

-

Protein Digestion:

-

Take an equal amount of protein from each sample (e.g., 50 µg).

-

Perform in-solution digestion using trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled with liquid chromatography.

-

Acquire data in a data-dependent acquisition (DDA) mode.

-

-

Data Analysis:

-

Process raw mass spectrometry data using a software suite like MaxQuant or Proteome Discoverer.

-

Search the data against a relevant protein database (e.g., UniProt Human) to identify peptides and proteins.

-

Perform label-free quantification (LFQ) to determine the relative abundance of proteins across samples.

-

Identify statistically significant changes in protein expression (e.g., p-value < 0.05 and fold change > 1.5) between Seco Rapamycin-treated and vehicle-treated cells.

-

Perform pathway analysis (e.g., GO, KEGG) on the differentially expressed proteins to identify modulated cellular processes.

-

Protocol 2: Kinase Selectivity Profiling (Kinome Scan)

This protocol is designed to identify direct, physical interactions between Seco Rapamycin and a broad panel of human kinases.

-

Compound Preparation:

-

Prepare a high-concentration stock solution of Seco Rapamycin in DMSO.

-

-

Assay Execution (e.g., using the KINOMEscan™ platform):

-

The assay typically involves competition between the test compound (Seco Rapamycin) and an immobilized, active-site directed ligand for binding to each kinase in a large panel (e.g., >400 kinases).

-

The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.

-

A lower amount of captured kinase in the presence of the drug indicates binding.

-

-

Data Analysis:

-

Results are often reported as "percent of control" or "percent inhibition." A lower percentage of control indicates stronger binding.

-

A threshold is set to identify significant interactions (e.g., >90% inhibition at a 1 µM concentration).

-

The on-target (mTOR) and any off-target kinases are identified.

-

Results can be visualized on a dendrogram of the human kinome to see which kinase families are affected.[1]

-

Protocol 3: Validation of Off-Target Effects

This protocol validates findings from large-scale screens using orthogonal methods.

-

Western Blotting:

-

Validate changes in the expression or phosphorylation status of specific proteins identified in the proteomics screen.

-

Treat cells as in Protocol 1, lyse, and perform SDS-PAGE and immunoblotting with antibodies specific to the target protein and its phosphorylated form (if applicable).

-

-

In Vitro Kinase Assays:

-

Validate direct inhibition of an off-target kinase identified in the kinome scan.

-

Perform an in vitro kinase assay using the purified recombinant off-target kinase, its substrate, and ATP.

-

Measure the effect of increasing concentrations of Seco Rapamycin on the kinase's activity to determine an IC50 value.[8]

-

-

Cellular Thermal Shift Assay (CETSA):

-

Confirm target engagement in intact cells. This assay measures the change in thermal stability of a protein upon ligand binding. Increased stability indicates a direct interaction.

-

Visualizations: Pathways and Workflows

Diagram 1: Simplified mTOR Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. A brain proteomic investigation of rapamycin effects in the Tsc1+/- mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proteomic identification of novel targets regulated by the mammalian target of rapamycin pathway during oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A multi-omics investigation of tacrolimus off-target effects on a proximal tubule cell-line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative Proteomic Analysis of Rapamycin Versus Cyclosporine Combination Treatment in Mouse Podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Seco-Rapamycin in Advancing Macrolide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (B549165) (also known as Sirolimus) is a 31-membered macrolide with potent immunosuppressive and antiproliferative properties.[1] Its mechanism of action is primarily mediated through the formation of a complex with the FK506-binding protein 12 (FKBP12), which then allosterically inhibits the mechanistic Target of Rapamycin (mTOR) kinase, a central regulator of cell growth and metabolism.[2] The chemical stability of the macrolide ring is crucial for this biological activity. Seco-Rapamycin, a ring-opened degradation product of Rapamycin, provides a powerful tool for dissecting the structure-activity relationships of this important macrolide.[3] This technical guide explores the chemistry of Seco-Rapamycin and its utility in studying macrolide chemistry, providing detailed experimental protocols and comparative data.

Chemistry of Seco-Rapamycin Formation

Seco-Rapamycin is formed from the non-enzymatic degradation of Rapamycin through a two-step process involving ester hydrolysis followed by dehydration.[3] This ring-opening reaction highlights the inherent lability of the macrolide's ester linkage, a key characteristic for understanding the stability and degradation pathways of this class of compounds.

The initial step is a base-catalyzed hydrolysis of the macrocyclic ester bond, which opens the ring to form a diol intermediate.[1] This is followed by dehydration under mildly acidic conditions to yield the more stable Seco-Rapamycin.[1]

Key Reaction Parameters:

-

Ester Hydrolysis: Occurs under aqueous alkaline conditions (pH 9–11) at temperatures between 25–37°C.[1]

-

Dehydration: The resulting diol intermediate is dehydrated under mild acidic conditions (pH 4–6).[1]

This degradation pathway underscores the importance of pH control in the formulation and handling of Rapamycin and other macrolides.

Comparative Physicochemical and Biological Properties

The opening of the macrolide ring in Seco-Rapamycin dramatically alters its biological activity, particularly its ability to inhibit mTOR. This makes it an excellent negative control in mTOR signaling studies and a useful tool for investigating off-target effects of Rapamycin.

| Property | Rapamycin | Seco-Rapamycin | Reference |

| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₁H₇₉NO₁₃ | [4] |

| Molecular Weight | 914.17 g/mol | 914.19 g/mol (free acid) | [5] |

| Structure | 31-membered macrolide | Ring-opened seco-acid | [3] |

| Binding Affinity to FKBP12 (Kd) | ~0.2 nM | Not explicitly quantified, but significantly reduced | [6] |

| mTORC1 Inhibition (IC50) | ~0.1 nM in HEK293 cells | Does not affect mTOR function | [4][7] |

| Immunosuppressive Potency | High | <4% of Rapamycin's potency in a thymocyte proliferation assay | [4] |

| Proteasome Inhibition | Allosterically inhibits the proteasome | Mimics Rapamycin's ability to inhibit the proteasome | [4][7] |

| Chemical Stability (Half-life) | ~200 hours (pH 7.3, 237 mM Ammonium Acetate) | Significantly slower degradation than Rapamycin | [8] |

Experimental Protocols

Protocol 1: Preparation of Seco-Rapamycin from Rapamycin

This protocol describes the chemical conversion of Rapamycin to Seco-Rapamycin based on the principles of ester hydrolysis and dehydration.[1]

Materials:

-

Rapamycin

-

Ethanol-water (70:30 v/v)

-

0.1 M Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl) to prepare a pH 5 solution

-

Stir plate and stir bar

-

pH meter

-

Filtration apparatus

Procedure:

-

Hydration: Dissolve Rapamycin in an ethanol-water (70:30 v/v) mixture.

-

Add 0.1 M NaOH to the solution and maintain the temperature at 37°C for 36 hours with continuous stirring. This promotes the hydrolysis of the ester bond.[1]

-

Dehydration: Acidify the solution to pH 5 with HCl and continue to stir for 18 hours.[1]

-

Filter the solution to remove any byproducts that may have precipitated.[1]

-

The resulting filtrate contains Seco-Rapamycin.

Protocol 2: Comparative Analysis of Rapamycin and Seco-Rapamycin by HPLC-MS

This protocol provides a general method for the separation and analysis of Rapamycin and its degradation product, Seco-Rapamycin, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Instrumentation and Reagents:

-

HPLC system with a C18 or C8 reverse-phase column

-

Mass spectrometer with an electrospray ionization (ESI) source

-

Mobile Phase A: 10 mM Ammonium Acetate in water

-

Mobile Phase B: Acetonitrile

-

Rapamycin and Seco-Rapamycin standards

Procedure:

-

Sample Preparation: Prepare standard solutions of Rapamycin and Seco-Rapamycin in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Chromatographic Separation:

-

Equilibrate the C18 column with a mixture of Mobile Phase A and B.

-

Inject the sample onto the column.

-

Use a gradient elution to separate the compounds. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

-

Set the column temperature to around 60°C to improve peak shape.[9]

-

-

Mass Spectrometric Detection:

-

Operate the ESI source in positive ion mode.

-

Monitor for the characteristic m/z values of Rapamycin and Seco-Rapamycin.

-

-

Data Analysis: Compare the retention times and mass spectra of the peaks in the sample to those of the standards to identify and quantify Rapamycin and Seco-Rapamycin.

Protocol 3: In Vitro mTOR Kinase Assay

This protocol outlines a method to compare the inhibitory effects of Rapamycin and Seco-Rapamycin on mTOR kinase activity.

Materials:

-

Recombinant active mTOR

-

mTOR substrate (e.g., a peptide substrate or recombinant 4E-BP1)

-

FKBP12 protein

-

Rapamycin and Seco-Rapamycin

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

ATP (including [γ-³²P]ATP for radioactive detection or using a FRET-based assay)

-

96-well plates

-

Scintillation counter or plate reader for FRET

Procedure:

-

Complex Formation: Pre-incubate Rapamycin or Seco-Rapamycin with FKBP12 at room temperature for 30 minutes to allow for complex formation.

-

Kinase Reaction:

-

In a 96-well plate, add the kinase assay buffer, mTOR substrate, and the pre-incubated Rapamycin-FKBP12 or Seco-Rapamycin-FKBP12 complexes at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Detection:

-

Radioactive Assay: Spot the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

FRET Assay: Add detection reagents (e.g., a labeled antibody that recognizes the phosphorylated substrate) and measure the FRET signal using a plate reader.

-

-

Data Analysis: Plot the mTOR kinase activity as a function of the inhibitor concentration to determine the IC50 values for Rapamycin and assess the lack of inhibition by Seco-Rapamycin.

Visualizing the Role of Seco-Rapamycin

The following diagrams illustrate the chemical transformation of Rapamycin and its differential effects on cellular signaling pathways.

Conclusion